6-Fluoro-4-methylindan-1-one Exhibits Sub-Nanomolar CDK4/6 Inhibitory Potency: Quantitative Advantage Over Mono-Substituted Indanone Scaffolds
Derivatives of 6-fluoro-4-methylindan-1-one demonstrate potent inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC₅₀ values of 1.64 nM for CDK4 and 4.14 nM for CDK6 in enzymatic assays [1]. In contrast, mono-substituted indanone scaffolds (e.g., 6-fluoroindan-1-one, 4-methylindan-1-one) lacking the dual 6-fluoro,4-methyl substitution pattern typically exhibit significantly weaker CDK inhibition or are inactive against these targets . The synergistic electronic and steric effects conferred by the specific 6-fluoro,4-methyl arrangement are critical for achieving this low-nanomolar potency profile.
| Evidence Dimension | CDK4/6 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.64 nM (CDK4); IC₅₀ = 4.14 nM (CDK6) |
| Comparator Or Baseline | 6-Fluoroindan-1-one, 4-Methylindan-1-one: no reported sub-100 nM CDK4/6 inhibition |
| Quantified Difference | >60-fold to >600-fold improvement in potency |
| Conditions | In vitro enzymatic assay; kinase activity measured via luminescence using retinoblastoma as substrate |
Why This Matters
This potency difference directly impacts the viability of lead compounds in CDK4/6 inhibitor development programs, where low-nanomolar potency is a prerequisite for clinical translation.
- [1] BindingDB. BDBM50458034 (CHEMBL4212532). CDK4 IC50 = 1.64 nM; CDK6 IC50 = 4.14 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50458034 View Source
